molecular formula C8H8ClF2NO2 B6295281 (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride CAS No. 2241594-33-0

(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

Cat. No.: B6295281
CAS No.: 2241594-33-0
M. Wt: 223.60 g/mol
InChI Key: WIXGQKSSYMPCBH-FJXQXJEOSA-N
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Description

(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of a 2,4-difluorophenyl group attached to the alpha carbon of the amino acid. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding alpha-amino nitrile.

    Hydrolysis: The nitrile group is then hydrolyzed to yield the amino acid.

    Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

    Formation of Hydrochloride Salt: Finally, the (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic route, with emphasis on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and the use of industrial-scale chiral resolution agents may be employed.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 2,4-difluorophenyl group enhances its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenylacetic acid
  • 2,5-Difluorophenylacetic acid
  • 3,4-Difluorophenylacetic acid

Uniqueness

(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride is unique due to its chiral nature and the specific positioning of the fluorine atoms on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2S)-2-amino-2-(2,4-difluorophenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2.ClH/c9-4-1-2-5(6(10)3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXGQKSSYMPCBH-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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